molecular formula C14H13N3O7S2 B4650665 N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE

N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE

Cat. No.: B4650665
M. Wt: 399.4 g/mol
InChI Key: ZAENVZFNOMBUBJ-UHFFFAOYSA-N
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Description

N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of an acetyl group, a nitrophenyl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE typically involves the reaction of 4-nitrobenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an anhydrous solvent like acetonitrile at room temperature . The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the yield and reduce reaction times . Additionally, the purification process often involves recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonamide derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting tumor growth . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to act as a carbonic anhydrase IX inhibitor sets it apart from other sulfonamides .

Properties

IUPAC Name

N-[4-[(4-nitrophenyl)sulfonylamino]phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O7S2/c1-10(18)15-25(21,22)13-6-2-11(3-7-13)16-26(23,24)14-8-4-12(5-9-14)17(19)20/h2-9,16H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAENVZFNOMBUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE
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N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE
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N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE
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N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE
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N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE
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N-ACETYL-4-{[(4-NITROPHENYL)SULFONYL]AMINO}-1-BENZENESULFONAMIDE

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